Arg-Gly-Asp-Cys acetate

Description

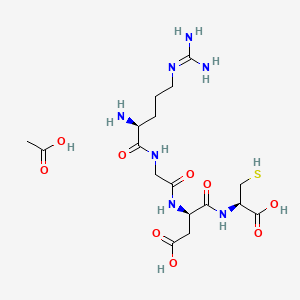

Structure

2D Structure

Properties

Molecular Formula |

C17H31N7O9S |

|---|---|

Molecular Weight |

509.5 g/mol |

IUPAC Name |

acetic acid;(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H27N7O7S.C2H4O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;1-2(3)4/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);1H3,(H,3,4)/t7-,8+,9-;/m0./s1 |

InChI Key |

HFFDDRFGMGYNPK-HBJOHWKNSA-N |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Molecular Mechanisms of Action and Cellular Interactions of Arg Gly Asp Cys Acetate

Integrin Receptor Recognition and Ligand Specificity

The interaction of the Arg-Gly-Asp-Cys peptide with cells is initiated by its recognition and binding to integrin receptors on the cell surface. This process is highly specific, governed by both the core RGD sequence and its structural presentation.

High-Affinity Binding to αvβ3 and Other Integrin Subtypes

The RGD sequence is recognized by several integrin subtypes, including α5β1, αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and αIIbβ3. acs.org The Arg-Gly-Asp-Cys peptide, and related RGD constructs, exhibit a particularly high affinity for the αvβ3 integrin, a receptor that is prominently expressed on various cell types and is significantly involved in processes like angiogenesis and tumor progression. wikipedia.orgbiosynth.com

The binding mechanism involves the Arg residue of the peptide interacting with the β-propeller domain of the integrin's α-subunit, while the Asp residue coordinates with the βI domain of the β-subunit, a process dependent on the presence of divalent cations. researchgate.net The specificity of this interaction is not solely dependent on the RGD motif itself. The amino acid residues flanking the RGD core can profoundly influence binding affinity and selectivity for different integrin subtypes. nih.gov For instance, the presence of a Cysteine residue, as in Arg-Gly-Asp-Cys, can be used to create cyclized peptides (e.g., via a disulfide bond), which have been shown to increase binding affinity and selectivity for αvβ3 over other integrins like αIIbβ3. wikipedia.org This enhanced affinity is attributed to the constrained conformation of the cyclic peptide, which mimics the structure of the RGD loop in native ECM proteins like fibronectin. nih.gov

Disruption of Integrin-Mediated Cell-Extracellular Matrix Interactions

Integrins function as the primary mediators of cell adhesion to the ECM by binding to RGD sequences within proteins such as fibronectin, vitronectin, and laminin. wikipedia.orgfrontiersin.org Soluble peptides containing the RGD sequence, like Arg-Gly-Asp-Cys acetate (B1210297), act as competitive antagonists. By binding to the RGD-recognition site on integrins, they block the natural interaction between the cell and its surrounding matrix proteins. researchgate.net

This competitive inhibition disrupts the physical and signaling connection between the cell and the ECM, leading to the detachment of adherent cells from their substrate. researchgate.net The ability of soluble RGD peptides to interfere with these interactions has been demonstrated in various contexts, including the inhibition of platelet aggregation by preventing fibrinogen from binding to the αIIbβ3 integrin on platelets. wikipedia.org This disruption of established cell-matrix adhesions is a foundational mechanism for the peptide's influence on subsequent cellular behaviors.

Modulation of Cellular Adhesion and Proliferation

By interacting with integrins, Arg-Gly-Asp-Cys acetate can directly modulate fundamental cellular processes such as adhesion, spreading, and proliferation. These effects are highly dependent on the cell type and the context in which the peptide is presented—either in solution or immobilized on a surface.

Influence on Fibroblast Adhesion and Proliferation in In Vitro Models

Fibroblasts, a cell type critical for wound healing and tissue synthesis, are highly responsive to RGD-mediated signals. When Arg-Gly-Asp-Cys is immobilized on a surface, it mimics the native ECM and powerfully promotes fibroblast adhesion and proliferation.

Research has shown that functionalizing biomaterials with this peptide sequence significantly enhances the cellular response. For example, chitosan (B1678972) derivatives functionalized with Arg-Gly-Asp-Cys (RGDC) have been found to boost fibroblast viability to over 140% compared to controls, markedly favoring cell growth and adhesion. wikipedia.orgnih.gov Similarly, hydrogels and other surfaces coated with RGD-containing sequences promote robust fibroblast spreading, the formation of actin stress fibers, and the development of focal adhesions—all indicators of strong cell-matrix engagement. nih.govnih.gov This enhanced interaction is critical for applications in tissue engineering, where promoting cell integration with artificial scaffolds is desired. nih.gov

Table 1: Effects of RGD-Functionalized Materials on Fibroblasts

| Material | Peptide Sequence | Observed Effect on Fibroblasts | Reference(s) |

| Chitosan Derivative | Arg-Gly-Asp-Cys (RGDC) | Enhanced proliferation and adhesion; viability >140%. | wikipedia.orgnih.gov |

| Thermo-reversible Hydrogel | Gly-Arg-Gly-Asp-Ser (GRGDS) | Improved cell spreading by 600% over 10 days. | nih.gov |

| Artificial ECM Proteins | Repetitive Arg-Gly-Asp (RGD) | Promoted NIH3T3 cell adhesion, spreading, actin stress fibers, and focal contacts. | nih.gov |

Effects on Embryonic Stem Cell Aggregation and Detachment Dynamics

The behavior of embryonic stem cells (ESCs), including their pluripotency and differentiation, is intricately linked to cell adhesion and aggregation. RGD-containing peptides play a significant role in modulating these dynamics. When presented on a surface, RGD peptides can support the prolonged culture of human ESCs by providing essential adhesion signals. wikipedia.org

Studies on neural stem cells (NSCs) have shown that surfaces functionalized with a linear RGD peptide (GRGDSP) promote the formation of neurosphere-like aggregates. nih.gov This suggests that the peptide can mediate the cell-cell and cell-surface interactions that lead to clustering. Conversely, preventing detachment is critical for the survival of adhesion-dependent stem cells. The incorporation of tethered RGD peptides into hydrogels has been shown to sustain high levels of human mesenchymal stem cell (hMSC) survival by providing necessary attachment sites and preventing anoikis (detachment-induced apoptosis). nih.gov Furthermore, RGD-modified peptides have been demonstrated to improve the survival rate and maintain the pluripotency of human ESCs during cryopreservation by activating pro-survival signals. nih.gov

Intracellular Signaling Cascade Modulation

The binding of this compound to integrins is not a passive event; it actively triggers a cascade of intracellular signals, a process known as "outside-in signaling." nih.gov This signaling regulates a wide array of cellular functions, from proliferation and survival to migration and differentiation.

Upon ligand binding, integrins cluster and recruit various signaling proteins to form focal adhesion complexes. nih.gov This clustering initiates a series of phosphorylation events. A key early event is the activation of Focal Adhesion Kinase (FAK). nih.gov Activated FAK serves as a scaffold for other signaling molecules and triggers multiple downstream pathways.

Prominent among these are the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. nih.govnih.govnih.gov

PI3K/Akt Pathway: Activation of this pathway is strongly associated with cell survival and inhibition of apoptosis. For instance, in human embryonic stem cells, RGD-integrin binding activates the FAK-Akt cascade, which in turn inhibits the pro-apoptotic factor FoxO3a, leading to enhanced cell survival. nih.gov

MAPK/ERK Pathway: This pathway is primarily linked to cell proliferation and differentiation. RGD-mediated activation of Erk has been shown to increase the expression of cell cycle proteins like cyclin D1 and cyclin D2, thereby promoting cell proliferation in pancreatic β-cells. nih.govnih.gov

Together, the activation of these signaling cascades demonstrates that the Arg-Gly-Asp-Cys peptide does more than simply anchor cells; it serves as a potent regulator of cell fate and behavior by directly influencing the core intracellular machinery. researchgate.net

Downregulation of Pluripotency-Associated Transcription Factors (e.g., Oct 4, Sox 2, Nanog)

The transcription factors Octamer-binding transcription factor 4 (Oct4), SRY-Box Transcription Factor 2 (Sox2), and Nanog are considered the core regulators of pluripotency in embryonic stem cells, maintaining their capacity for self-renewal. nih.govnih.gov These factors form a complex, interconnected regulatory circuit that activates the expression of genes specific to embryonic stem cells and represses those that lead to differentiation. nih.govnih.govyoutube.com Alterations in the expression levels of these key factors can induce differentiation. nih.gov While it is known that modulating the density of RGD peptides on a substrate can influence the differentiation of mesenchymal stem cells, a review of the available scientific literature did not yield direct evidence that this compound specifically causes the downregulation of the pluripotency-associated transcription factors Oct4, Sox2, and Nanog.

Inhibition of Integrin Gene Expression

Integrins are a large family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell adhesion to the extracellular matrix and drive signal transduction. acs.org The RGD motif is a primary recognition site for a subset of these integrins, including αvβ3, αvβ5, α5β1, and αIIbβ3. acs.orgrndsystems.com The binding of RGD-containing ligands to these receptors can initiate various cellular processes such as adhesion, migration, and proliferation. acs.org Although this compound and other RGD peptides function by binding to these receptors and modulating their activity, extensive review of the scientific literature did not provide specific evidence that this peptide inhibits the gene expression of integrins themselves. The primary mechanism reported is the competitive inhibition of ligand binding and subsequent signaling, rather than regulation at the genetic level.

Engagement with Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a crucial physiological process characterized by a series of distinct biochemical and morphological events. nih.gov Research into the effects of RGD-containing peptides on cell viability has shown that they can engage with apoptotic pathways, although the specific sequence is critical.

A study investigating the impact of RGD peptides on skeletal cells (primary human osteoblasts, mouse MC-3T3-E1 cells, and chick chondrocytes) found that while the simple tripeptide RGD did not induce cell death, longer peptides such as Arginyl-Glycyl-Aspartyl-Serine (RGDS) and Glycyl-Arginyl-Glycyl-Aspartyl-Seryl-Proline (GRGDSP) were cytotoxic to all three cell types. nih.gov The observed cell death occurred rapidly, within six hours of treatment for osteoblasts, and was confirmed to be apoptosis through TUNEL and transmission electron microscopy analyses. nih.gov Further investigation into the molecular mechanism revealed that the process is mediated by the effector caspase-3, a key protease in the apoptotic cascade. nih.govnih.gov Interestingly, the study indicated that mitochondria were not the primary effectors in this apoptotic response. nih.gov These findings suggest that specific RGD-containing peptide sequences, likely generated during extracellular matrix remodeling, can act as signals to induce apoptosis in nearby cells. nih.gov

Regulation of Focal Adhesion Kinase (FAK) and Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK) are key components of intracellular signaling pathways that are activated by integrin-ligand binding and regulate fundamental cellular processes. The interaction of RGD peptides with integrins can directly influence the phosphorylation state, and thus the activity, of these kinases.

In a study using pancreatic β-cells (Rin-m cells), an RGD-modified elastin-like polypeptide (REP) was shown to significantly increase the levels of phosphorylated FAK (p-FAK) and phosphorylated ERK (p-ERK). nih.gov FAK is a central molecule in responding to integrin engagement with the extracellular matrix, and its phosphorylation is a critical step in signal transduction. nih.gov Activated p-FAK can, in turn, activate MAP kinases like ERK, which are known to regulate cell proliferation and cell cycle progression. nih.gov The study concluded that the RGD-modified polypeptide promotes β-cell adhesion and proliferation by up-regulating the FAK/ERK signaling pathway. nih.gov

| Cell Line | RGD-Peptide Construct | Observed Effect on Phosphorylation | Downstream Pathway | Reference |

| Pancreatic β-cells (Rin-m) | RGD-modified elastin-like polypeptide (REP) | Increased p-FAK and p-ERK levels | Activation of FAK/ERK signaling, leading to increased cell proliferation and survival. | nih.gov |

Interaction with Hemostatic Systems

The this compound peptide is a well-documented modulator of hemostatic systems, primarily through its interaction with platelet integrins. This interaction interferes with the normal processes of platelet aggregation and fibrinogen binding, which are critical steps in thrombus formation.

Arg-Gly-Asp-Cys and other RGD-containing peptides are recognized as potent inhibitors of platelet aggregation. medchemexpress.commedchemexpress.com Platelet aggregation is largely mediated by the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa), which, upon platelet activation, binds to fibrinogen, leading to the cross-linking of platelets. RGD peptides function as competitive antagonists at this receptor.

Research has demonstrated that RGD-containing peptides can inhibit platelet aggregation induced by various agonists. For instance, the hexapeptide Gly-Arg-Gly-Asp-Ser-Pro was shown to inhibit platelet aggregation stimulated by both ADP and thrombin. nih.gov In another study, a novel cyclic RGD peptide was found to be a potent inhibitor of platelet aggregation induced by highly metastatic murine squamous cell carcinoma cells (IC50 = 3.3 µM) and ADP (IC50 = 1.5 µM). nih.gov This highlights the peptide's ability to interfere with both physiological and pathological platelet aggregation processes.

| Peptide | Aggregation Inducer | Cell/System | IC50 | Reference |

| cyclo-RGDPhg | Murine SCCVII cells | Platelets | 3.3 µM | nih.gov |

| cyclo-RGDPhg | ADP | Platelets | 1.5 µM | nih.gov |

The mechanism underlying the inhibition of platelet aggregation is the direct modulation of fibrinogen binding to its platelet receptor, integrin αIIbβ3. This compound acts as a competitive inhibitor, preventing fibrinogen from binding to activated platelets. medchemexpress.commedchemexpress.com

Studies have shown that RGD-containing peptides effectively inhibit the binding of fibrinogen to stimulated platelets. nih.govnih.gov One study used a prototype hexapeptide (Gly-Arg-Gly-Asp-Ser-Pro) which inhibited fibrinogen binding to both ADP- and thrombin-stimulated platelets, with inhibition exceeding 90% at high concentrations of the peptide. nih.gov The research indicated a direct interference with the ligand-platelet interaction. nih.gov Further studies have shown that the amino acids flanking the RGD sequence can significantly influence the peptide's inhibitory potency. For example, the peptide Arg-Gly-Asp-Phe (RGDF) was found to be a more effective inhibitor of fibrinogen binding than Arg-Gly-Asp-Ser (RGDS), suggesting that the local primary structure is crucial for regulating the interaction with specific adhesion receptors. nih.gov

Advanced Peptide Synthesis and Structural Characterization of Arg Gly Asp Cys Acetate Analogs

Synthetic Methodologies for Arg-Gly-Asp-Cys Peptides

The construction of Arg-Gly-Asp-Cys (RGDC) peptides can be achieved through two primary approaches: conventional solution-phase synthesis and solid-phase peptide synthesis (SPPS).

Solid-phase peptide synthesis (SPPS) has largely superseded solution-phase methods for routine peptide production due to its efficiency and amenability to automation. wisconsin.edunih.gov The most common strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. nih.govnih.gov

In a typical Fmoc-SPPS protocol for an RGDC peptide, the C-terminal cysteine is first anchored to a solid support, such as a resin. wisconsin.edugoogle.com The synthesis then proceeds in a C-to-N direction with the following iterative steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). nih.govsigmaaldrich.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HCTU, TBTU) and added to the resin to form a new peptide bond. researchgate.netrsc.org

Washing: The resin is washed again to remove unreacted amino acids and coupling agents.

These steps are repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail containing scavengers to prevent side reactions. sigmaaldrich.com Fmoc-SPPS offers significant advantages in terms of speed and simplicity, as purification is only required at the final step. nih.gov

| Synthesis Step | Reagents/Conditions | Purpose |

| Resin Loading | Fmoc-Cys(Trt)-OH, DIC, DMAP | Covalent attachment of the first amino acid to the solid support. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Fmoc protecting group from the N-terminus. |

| Amino Acid Coupling | Fmoc-Asp(OtBu)-OH, HCTU, DIEA | Formation of the peptide bond with the next amino acid in the sequence. |

| Final Cleavage | TFA, TIS, H₂O, DODT | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

This table provides a generalized overview of reagents used in Fmoc-SPPS of an RGDC peptide. Specific reagents and conditions may vary.

Cyclization and Conformational Control in Arg-Gly-Asp-Cys Derivatives

Linear peptides like RGDC often exhibit high flexibility, which can lead to reduced receptor binding affinity and susceptibility to enzymatic degradation. nih.govwikipedia.org Cyclization is a powerful strategy to overcome these limitations by constraining the peptide's conformation.

The presence of the cysteine residue in the RGDC sequence is particularly advantageous for cyclization through the formation of a disulfide bond. nih.gov This is typically achieved by oxidizing the thiol groups of two cysteine residues within the peptide chain. For a peptide like Arg-Gly-Asp-Cys, a second cysteine or a similar thiol-containing amino acid like penicillamine (B1679230) is often incorporated into the sequence to facilitate head-to-tail or side-chain-to-side-chain cyclization. nih.govacs.org

The synthesis of cyclic RGDC peptides generally involves the initial synthesis of the linear precursor using SPPS. nih.govacs.org After cleavage from the resin and deprotection of the side chains, the linear peptide is subjected to an oxidation reaction in a dilute solution to favor intramolecular disulfide bond formation over intermolecular polymerization. Common oxidizing agents include air (oxygen), potassium ferricyanide, or iodine. The resulting cyclic peptide possesses a more rigid structure, which can be optimized to present the RGD motif in a conformation that is ideal for binding to specific integrin subtypes. nih.govacs.org

Other cyclization strategies for RGD peptides include the formation of amide bonds (lactamization) between the N-terminus and C-terminus or between the side chains of amino acids like lysine (B10760008) and aspartic acid. biosyn.com

Disulfide bonds play a crucial role in stabilizing the three-dimensional structure of peptides and proteins. researchgate.netmonash.edu By covalently linking two parts of the peptide backbone, a disulfide bond significantly reduces the conformational flexibility of the molecule. nih.govnih.gov This entropic penalty for the unfolded state leads to a more stable folded conformation. monash.eduresearchgate.net

In the context of RGDC peptides, this conformational stabilization is critical for several reasons:

Enhanced Bioactivity: A more rigid, cyclic structure can lock the pharmacophore (the RGD sequence) into a bioactive conformation that fits precisely into the binding pocket of the target integrin. nih.gov This pre-organization reduces the entropic cost of binding, leading to higher affinity.

Increased Stability: The cyclic structure provides enhanced resistance to degradation by proteases, which often recognize and cleave linear peptide sequences. nih.gov This increased stability translates to a longer biological half-life.

Improved Selectivity: By fine-tuning the conformation through cyclization, it is possible to design peptides that preferentially bind to one integrin subtype over others. nih.govacs.org

Molecular dynamics simulations have shown that cyclic, disulfide-bridged RGD peptides explore a more limited conformational space compared to their linear counterparts, which are much more flexible. nih.gov The lower biological activity of linear RGD peptides can be correlated with the lower population of the specific conformation required for receptor binding. nih.gov

| Feature | Linear RGDC Peptides | Cyclic RGDC Peptides (Disulfide Bridged) |

| Conformational Flexibility | High | Low (Constrained) |

| Receptor Binding Affinity | Generally Lower | Generally Higher |

| Proteolytic Stability | Low | High |

| Integrin Selectivity | Often Low | Can be high |

Chemical Challenges in Peptide Synthesis

The synthesis of Arg-Gly-Asp-Cys peptides, while well-established, is not without its challenges. Several side reactions can occur during both the assembly and cyclization steps, potentially leading to impurities and reduced yields. bibliomed.orgresearchgate.net

One of the most significant challenges is aspartimide formation , particularly at the Asp-Gly sequence. nih.govpeptide.compeptide.com During the Fmoc deprotection step with piperidine, the side-chain carboxyl group of aspartic acid can attack the backbone carbonyl, forming a five-membered ring intermediate (aspartimide). nih.gov This intermediate can then be hydrolyzed to form not only the desired α-aspartyl peptide but also the β-aspartyl isomer, which is difficult to separate. nih.gov Sequences containing Asp-Gly are particularly prone to this side reaction. nih.gov

Other potential side reactions include:

Racemization: The chiral integrity of the amino acids can be compromised during the activation and coupling steps, especially for residues like cysteine and histidine. rsc.org

Diketopiperazine formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine ring, leading to chain termination. This is more common when proline is one of the first two amino acids. peptide.com

Oxidation of Cysteine: The thiol group of cysteine is susceptible to oxidation during synthesis, which can interfere with the desired disulfide bond formation later.

Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, leading to incomplete coupling and deprotection steps. peptide.comnih.gov

Careful selection of protecting groups, coupling reagents, and reaction conditions is crucial to minimize these side reactions and ensure the successful synthesis of high-purity Arg-Gly-Asp-Cys acetate (B1210297) analogs. bibliomed.orgrsc.org

Design of Arg-Gly-Asp-Cys Analogues and Bioconjugates

The RGDC sequence serves as a versatile scaffold for the development of targeted therapeutics and diagnostic agents. By modifying the peptide backbone and conjugating functional moieties to the cysteine residue, a wide array of molecules with specific properties can be created.

The stereochemistry of the amino acid residues in the RGD motif is crucial for its interaction with integrins. The introduction of D-amino acids into the RGDC sequence can have a profound impact on the peptide's conformation, stability, and biological activity.

Conformational Constraints and Receptor Selectivity: The incorporation of D-amino acids can introduce conformational constraints that may either enhance or diminish binding to specific integrin subtypes. For example, replacing an L-amino acid with its D-enantiomer can alter the peptide's ability to adopt the necessary conformation for receptor binding. researchgate.net In some cases, this can be used to improve selectivity for a particular integrin.

Increased Proteolytic Stability: Peptides composed of L-amino acids are susceptible to degradation by proteases in the body. The inclusion of D-amino acids can significantly increase the peptide's resistance to enzymatic cleavage, thereby prolonging its half-life in vivo. nih.govnih.gov

Impact on Biological Activity: The biological activity of RGD peptides is highly dependent on the stereochemistry of the aspartic acid residue. RGD peptides where the aspartic acid is in the D-isomer are generally inactive. acs.org The stereochemistry of other residues also plays a role. For instance, studies on RGD cyclopeptide analogs containing Cα-fluoroalkylamino acids have shown that the stereochemistry of this modified amino acid significantly influences the peptide's activity, with the (S)-configuration generally being more active than the (R)-configuration. nih.gov The introduction of D-amino acids can also disrupt secondary structures like β-sheets, which may be important for the peptide's function. nih.gov

The cysteine residue in the RGDC sequence provides a convenient and specific site for the covalent attachment of a wide range of functional moieties. The sulfhydryl group of cysteine is a soft nucleophile that can react with various electrophilic groups, allowing for the creation of stable bioconjugates.

Common strategies for covalent linkage to the cysteine residue of RGDC include:

Maleimide Chemistry: Maleimides are highly reactive towards sulfhydryl groups, forming a stable thioether bond. This is a widely used method for conjugating RGDC to proteins, polymers, and nanoparticles. acs.orgnih.gov

Disulfide Bond Formation: The sulfhydryl group of cysteine can be oxidized to form a disulfide bond with another thiol-containing molecule. This linkage is reversible and can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells. nih.gov This strategy is often employed for the delivery of drugs that are designed to be released within the intracellular environment. nih.gov

Thiol-Ene and Thiol-Yne Reactions: These "click chemistry" reactions involve the radical-mediated addition of a thiol to an alkene (thiol-ene) or an alkyne (thiol-yne). These reactions are highly efficient and can be performed under mild conditions.

Haloacetyl and Pyridyl Disulfide Chemistry: Haloacetyl groups (e.g., iodoacetyl, bromoacetyl) react with thiols to form stable thioether bonds. Pyridyl disulfides react with thiols via a disulfide exchange reaction, releasing a chromophoric pyridine-2-thione molecule that allows for spectrophotometric monitoring of the reaction progress.

These conjugation strategies have been used to link a variety of functional moieties to RGDC peptides, including:

Therapeutic Agents: Cytotoxic drugs such as doxorubicin (B1662922) and paclitaxel (B517696) have been conjugated to RGD peptides to create targeted drug delivery systems. nih.govnih.gov These peptide-drug conjugates (PDCs) can selectively deliver the therapeutic payload to tumor cells that overexpress integrins, potentially reducing systemic toxicity. nih.govnih.govyoutube.com

Imaging Agents:

Fluorescent Dyes: Fluorophores like fluorescein (B123965) and Alexa Fluor dyes can be attached to RGDC for in vitro and in vivo imaging applications, allowing for the visualization of integrin-expressing cells. mdpi.com

Radiolabels: Chelating agents for radioactive isotopes (e.g., for PET or SPECT imaging) can be conjugated to RGDC to create targeted radiopharmaceuticals for cancer diagnosis. nih.govnih.govgoogle.comupenn.edu

Contrast Agents for MRI: Gadolinium chelates and other MRI contrast agents can be linked to RGDC to enhance the imaging of tumors and angiogenesis. nih.gov

Polymers and Nanoparticles: RGDC peptides can be attached to the surface of polymers, liposomes, and nanoparticles to create targeted drug delivery vehicles. springernature.comnih.govnih.govwikipedia.org This approach can improve the pharmacokinetic properties of the drug and enhance its accumulation at the target site through a combination of passive (the enhanced permeability and retention effect) and active targeting. nih.gov

The ability to covalently modify the RGDC peptide through its cysteine residue has made it a powerful tool in the development of targeted therapies and diagnostics. nih.govinnovationforever.comnih.govyoutube.comscispace.com

Structure Activity Relationship Sar and Mechanistic Elucidation of Arg Gly Asp Cys Acetate

Identification of Essential Amino Acid Residues for Integrin Affinity

The binding of Arg-Gly-Asp-Cys acetate (B1210297) to integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions, is critically dependent on the specific amino acid residues within its sequence. The RGD tripeptide sequence is the primary recognition motif for a subset of integrins. medchemexpress.comnih.gov

The arginine (Arg) residue, with its positively charged guanidinium (B1211019) group, and the aspartic acid (Asp) residue, with its negatively charged carboxyl group, are the most critical components for receptor binding. nih.gov These two oppositely charged groups form key electrostatic interactions with the integrin binding pocket. The distance between these charged moieties is a crucial determinant of binding affinity. nih.gov

The glycine (B1666218) (Gly) residue, being the smallest amino acid, provides conformational flexibility to the peptide backbone. This flexibility allows the Arg and Asp side chains to adopt an optimal orientation for engaging with their respective binding sites on the integrin receptor. nih.gov While not directly involved in binding, its presence is essential for the correct presentation of the key interacting residues.

The terminal cysteine (Cys) residue offers a reactive thiol group. This thiol group can be utilized for various purposes, including the formation of disulfide bonds to create cyclic analogues or for covalent attachment to surfaces and other molecules. nih.govscispace.com The addition of the cysteine residue does not abolish the integrin-binding activity of the RGD core, indicating that it is a permissible modification.

Analysis of Conformational Features Influencing Biological Activity

The three-dimensional conformation of Arg-Gly-Asp-Cys acetate plays a pivotal role in its biological activity. The flexibility of the linear peptide allows it to adopt multiple conformations in solution. However, for effective binding to an integrin receptor, the peptide must assume a specific bioactive conformation that fits into the receptor's binding site.

Studies have shown that a bent or turn-like conformation of the RGD sequence is often favored for high-affinity binding. researchgate.net This conformation brings the charged side chains of arginine and aspartic acid into the correct spatial arrangement for optimal interaction with the integrin. The flexibility of the glycine residue is instrumental in allowing the peptide to achieve this necessary turn. nih.gov

The introduction of conformational constraints, such as through cyclization via a disulfide bond between the cysteine and another residue, can significantly enhance biological activity. nih.gov A rigid, pre-organized conformation that mimics the bound state can lead to higher affinity and selectivity for specific integrin subtypes. nih.gov Computational modeling techniques, such as Monte Carlo simulations, have been used to predict favorable conformations of RGD-containing peptides, often identifying turn structures as being prevalent. nih.gov

Comparative Analysis of Linear versus Cyclic Arg-Gly-Asp-Cys Peptide Analogues

The comparison between linear and cyclic forms of Arg-Gly-Asp-Cys peptides reveals significant differences in their stability, activity, and selectivity.

Stability: Cyclic RGD peptides generally exhibit greater stability compared to their linear counterparts. nih.gov Linear peptides are more susceptible to degradation by proteases in biological environments. The cyclic structure provides a degree of protection against enzymatic cleavage, leading to a longer half-life. For instance, at a neutral pH of 7, a cyclic RGD peptide was found to be approximately 30-fold more stable than its linear equivalent. nih.gov

Activity and Affinity: Cyclization can lead to a substantial increase in binding affinity for integrins. nih.govwikipedia.org By restricting the conformational freedom of the peptide, cyclization reduces the entropic penalty of binding and can lock the peptide into a high-affinity conformation. peptide.com This pre-organization of the pharmacophore often translates to more potent biological activity. For example, the cyclic peptide ACDCRGDCFCG (RGD4C) demonstrated a 200-fold increase in potency compared to linear RGD peptides. wikipedia.org

Selectivity: One of the key advantages of cyclic RGD peptides is the potential for enhanced selectivity towards specific integrin subtypes. nih.gov Different integrins exhibit subtle variations in their binding pockets. By carefully designing the size and conformation of the cyclic ring, it is possible to create peptides that preferentially bind to one integrin over another. This is more challenging to achieve with flexible linear peptides.

| Feature | Linear Arg-Gly-Asp-Cys Peptides | Cyclic Arg-Gly-Asp-Cys Peptides |

| Conformation | Flexible, multiple conformations | Constrained, more rigid structure |

| Stability | More susceptible to proteolysis | Generally more stable |

| Affinity | Lower binding affinity | Higher binding affinity |

| Selectivity | Less selective for integrin subtypes | Can be designed for higher selectivity |

| Synthesis | Relatively straightforward | More complex, involves cyclization step |

Impact of Side-Chain Modifications on Receptor Selectivity

Modifying the side chains of the amino acid residues in the Arg-Gly-Asp-Cys sequence can have a profound impact on receptor selectivity. The core RGD motif is recognized by several integrins, and achieving selectivity for a specific subtype is a major goal in drug design.

More commonly, modifications are made to residues flanking the RGD sequence. The cysteine residue in RGDC provides a convenient handle for such modifications. The thiol group can be reacted with a variety of chemical entities to introduce new functionalities. These modifications can create additional contact points with the receptor surface outside of the primary RGD binding site, thereby enhancing affinity and conferring selectivity.

Furthermore, the replacement of the glycine residue with other amino acids can influence the peptide's backbone conformation and, consequently, its selectivity profile. For example, incorporating an aza-glycine has been shown to induce a β-turn structure, which can lead to enhanced activity and selectivity.

Molecular Spacing and Orientation Effects on Ligand-Receptor Interactions

The spatial presentation of the Arg-Gly-Asp-Cys peptide is a critical factor governing its interaction with integrin receptors. This includes both the internal spacing between the key functional groups within the peptide and the orientation of the peptide when it is presented on a surface or as part of a larger molecule.

The distance between the guanidinium group of arginine and the carboxyl group of aspartic acid is a crucial parameter for integrin binding. nih.gov Studies involving the insertion of different amino acids between Arg and Asp have demonstrated that this spacing directly affects anti-aggregative activity. nih.gov An optimal distance is required to match the corresponding recognition sites on the integrin.

When Arg-Gly-Asp-Cys is immobilized on a surface, for example, on a biomaterial implant, the density and orientation of the peptide molecules are critical for mediating cell adhesion. nih.govscispace.com The use of molecular linkers or spacers to attach the peptide to a substrate can influence its accessibility and orientation for receptor binding. The length and chemical nature of these spacers can significantly impact the biological response.

Furthermore, the multivalency, or the presentation of multiple RGDC motifs in close proximity, can dramatically enhance binding affinity through a cooperative effect. nih.gov This multivalent interaction can lead to substantially enhanced binding to cells expressing the target integrin. nih.gov

Research Applications of Arg Gly Asp Cys Acetate in Advanced Experimental Systems

Development of Targeted Delivery Platforms

The ability of the Arg-Gly-Asp (RGD) sequence to target specific integrin receptors, which are often overexpressed on cancer cells and in tumor vasculature, has driven its extensive use in developing targeted delivery platforms. nih.govnih.gov The addition of a cysteine residue (forming RGDC) provides a convenient handle for attaching these peptides to various carrier systems, enhancing their specificity and efficacy.

Conjugation to Nanoparticles for Receptor-Specific Delivery

The Arg-Gly-Asp-Cys acetate (B1210297) peptide is frequently conjugated to the surface of nanoparticles to create delivery systems that can specifically target cells expressing high levels of integrin receptors. nih.govnih.gov This strategy aims to increase the concentration of therapeutic or imaging agents at the desired site, thereby improving efficacy and reducing off-target effects. mdpi.com

Researchers have successfully functionalized various types of nanoparticles, including gold, silver, and lipid-based nanoparticles, with RGDC peptides. mdpi.comrsc.orgrsc.org The cysteine's thiol group allows for stable covalent attachment to the nanoparticle surface. rsc.org Studies have shown that these RGD-functionalized nanoparticles exhibit enhanced cellular uptake by integrin-expressing cells through receptor-mediated endocytosis. nih.govnih.govmdpi.com For instance, cyclic RGD peptide-functionalized ultrasmall gold nanoparticles have demonstrated increased uptake and cytotoxicity when carrying a therapeutic payload in cancer cells overexpressing αVβ3 integrin. mdpi.com Similarly, RGD-modified liposomes have been developed to target tumor neovasculature, although challenges related to uptake by the reticuloendothelial system remain a focus of ongoing research. nih.gov

Table 1: Examples of Nanoparticles Functionalized with RGD Peptides for Targeted Delivery

| Nanoparticle Type | Targeting Ligand | Target Receptor | Application | Key Finding | Reference |

| Ultrasmall Gold Nanoparticles | Cyclic RGD | αVβ3 Integrin | Cancer Therapy | Increased cellular uptake and cytotoxicity | mdpi.com |

| Lipid Nanoparticles | RGD Peptide | Integrins | mRNA Delivery | Improved in vitro GFP knockout efficiency | rsc.org |

| Silver Nanoparticles | Fluorescent Cyclic RGD | αvβ3 and α5β1 Integrins | Cell and Bacteria Targeting | Receptor-specific uptake in human neuroblastoma and leukemia cells | rsc.org |

| Liposomes | Cyclic RGD | αvβ3 Integrin | Cancer Therapy | Enhanced tumor uptake and therapeutic efficacy | nih.gov |

Integration with Molecular Imaging Probes

The targeting properties of Arg-Gly-Asp-Cys acetate have been harnessed to develop molecular imaging probes for the non-invasive visualization of biological processes, particularly those involving integrin expression. nih.gov By attaching an imaging agent—such as a fluorescent dye or a radionuclide—to the RGDC peptide, researchers can track the biodistribution and target engagement of the probe in real-time. mdpi.com

For example, a quenched zwitterionic cyclic RGD-containing pentapeptide probe has been designed for real-time brain tumor imaging. mdpi.com This "activatable" probe remains in a non-fluorescent state in the bloodstream and becomes fluorescent only after entering the target tumor cells, leading to a high signal-to-noise ratio. mdpi.com Other studies have utilized RGD peptides conjugated to near-infrared (NIR) dyes for optical fluorescence imaging of tumors. nih.gov These probes have shown specific accumulation in tumors expressing αvβ3 integrin, which can be blocked by co-injection of a competing non-labeled RGD peptide, confirming the receptor-specific targeting. nih.gov

Design of Hybrid Peptides for Multi-Receptor Targeting

To enhance targeting specificity and overcome potential resistance mechanisms, researchers are designing hybrid peptides that can engage multiple receptors simultaneously. The this compound sequence can be incorporated into more complex peptide structures to create these multi-targeting agents.

One approach involves creating hybrid monomeric peptides that target different receptor systems. For instance, hybrid peptides have been synthesized to target both the gastrin-releasing peptide receptor (GRPR) and integrins by incorporating the RGD sequence alongside a GRPR-binding motif. unimi.it Another strategy involves the development of urea-peptide hybrids. While not directly incorporating the RGDC sequence in all published examples, the principle of creating hybrid structures to improve receptor affinity and biological properties is a key area of research. mdpi.com These complex designs aim to exploit the synergistic effects of engaging multiple cellular pathways, potentially leading to more robust therapeutic or diagnostic outcomes.

Bioengineering of Advanced Materials

The cell-adhesive properties of the Arg-Gly-Asp sequence are fundamental to the bioengineering of advanced materials designed to interact with and support biological systems. researchgate.net The cysteine residue in this compound provides a convenient method for immobilizing the peptide onto various material surfaces, thereby imparting biological functionality. medchemexpress.com

Fabrication of Bioactive Hydrogels for Cell Culture and Encapsulation

Hydrogels are water-swollen polymer networks that closely resemble the soft tissues of the body, making them ideal materials for three-dimensional (3D) cell culture and cell encapsulation. youtube.com Incorporating this compound into hydrogel formulations is a key strategy to create bioactive scaffolds that support cell adhesion and function in a 3D environment. nih.goveventact.com

The RGDC peptide can be covalently crosslinked into the hydrogel network, providing cell attachment points throughout the material. arvojournals.org This has been shown to be crucial for cell survival, proliferation, and migration within the hydrogel matrix. For instance, in polyethylene (B3416737) glycol (PEG)-based hydrogels, the inclusion of RGD peptides was found to be essential for the spreading and proliferation of encapsulated retinal stem cells. arvojournals.org Similarly, RGD-functionalized self-assembling peptide hydrogels have been shown to influence the morphology and proliferation of encapsulated human osteoblasts. nih.gov By controlling the concentration of the RGD peptide within the hydrogel, researchers can modulate cell-matrix interactions and guide tissue development. nih.gov

Promoting Neural Stem Cell Viability and Phenotypic Differentiation

The functionalization of biomaterials with Arg-Gly-Asp (RGD)-containing peptides has emerged as a promising strategy to create supportive microenvironments for neural stem cells (NSCs). These synthetic niches aim to mimic the native extracellular matrix, thereby promoting NSC survival, proliferation, and differentiation.

Studies have demonstrated that incorporating RGD peptides into hydrogels can significantly enhance the viability and direct the differentiation of NSCs. For instance, polyethylene glycol (PEG) hydrogels conjugated with RGD peptides have been shown to improve neurite outgrowth. When combined with tenascin C, a 3D PEG-RGD hydrogel significantly increased the viability of NSCs and enhanced their differentiation towards a neuronal phenotype. This suggests that the RGD sequence provides essential adhesion cues that, in synergy with other signaling molecules, can guide the fate of NSCs.

Furthermore, research utilizing phospholipid bilayers functionalized with RGD-containing peptides has provided insights into the importance of ligand presentation. These studies have shown that such surfaces support NSC adhesion, proliferation, and subsequent differentiation into both neurons and astrocytes. The density of the RGD peptide on the substrate can also influence NSC behavior, with adhesion increasing with higher peptide densities. This highlights the tunability of these systems for directing NSC fate.

Table 1: Effect of RGD-Functionalized Substrates on Neural Stem Cell Behavior This table is interactive. You can sort and filter the data.

| Experimental System | Key Findings | Reference |

|---|---|---|

| 3D Polyethylene Glycol (PEG)-RGD Hydrogel with Tenascin C | Significantly higher viability of NSCs compared to PEG-RGD alone; enhanced differentiation into neuronal phenotype. | nih.govnih.gov |

Immobilization on Biomedical Device Surfaces for Enhanced Biocompatibility

The biocompatibility of implanted medical devices is paramount to their success, as the host's response to a foreign material can determine the outcome of the intervention. Surface modification of implants with bioactive molecules like this compound is a key strategy to improve their integration with surrounding tissues.

Titanium and its alloys are widely used in orthopedic and dental implants due to their excellent mechanical properties and general biocompatibility. However, their surfaces can be further enhanced by immobilizing RGD peptides. Covalent attachment of Arg-Gly-Asp-Cys onto titanium surfaces has been demonstrated to create a more cell-adhesive interface, which can promote better osseointegration. nih.govmdpi.com The cysteine residue in the peptide provides a convenient handle for stable, covalent immobilization, ensuring the long-term presentation of the bioactive RGD motif.

Beyond metals, other biomaterials such as silk fibroin have also been functionalized with RGD peptides. These modifications aim to improve the biocompatibility of the material for applications such as tissue engineering scaffolds and wound dressings. The presence of the RGD sequence encourages host cell attachment and can lead to a more favorable tissue response, reducing the likelihood of implant rejection and promoting tissue regeneration. nih.govnih.gov

In Vitro and In Vivo Research Model Characterization

Assessment of Cell Migration and Spreading on Functionalized Substrates

The Arg-Gly-Asp sequence plays a critical role in mediating cell migration and spreading, fundamental processes in development, wound healing, and cancer metastasis. Substrates functionalized with this compound are therefore valuable tools for studying these phenomena in vitro.

Research has shown that the speed of cell migration can be influenced by the concentration gradient of immobilized RGD peptides on a substrate. For instance, fibroblasts have been observed to migrate preferentially towards areas of higher RGD concentration, with their migration speed increasing as the steepness of the gradient increases. nih.gov This demonstrates the ability of cells to respond to haptotactic cues provided by the RGD sequence.

The nature of cell adhesion to RGD-functionalized surfaces can also differ from adhesion to whole extracellular matrix proteins like fibronectin. Studies using interference reflection microscopy have revealed that fibroblasts on RGD-coated substrates form a predominance of small, round adhesion structures, termed "point-contacts," which are distinct from the larger focal adhesions typically seen on fibronectin. nih.gov This suggests that the RGD motif alone can mediate a different mode of cell adhesion and spreading, providing a simplified model to dissect the complex interactions between cells and their environment.

Table 3: Characterization of Cell Spreading on RGD-Functionalized Surfaces This table is interactive. You can sort and filter the data.

| Cell Type | Substrate | Observation | Reference |

|---|---|---|---|

| Fibroblasts | RGD-coated substrata | Predominance of small, round "point-contact" adhesion structures. | nih.gov |

Angiogenesis Inhibition in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a tightly regulated process that is essential for development and wound healing but is also a hallmark of cancer. The RGD sequence is a key player in the interactions between endothelial cells and the extracellular matrix during angiogenesis.

Studies using in vitro models have demonstrated that synthetic peptides containing the RGD sequence can act as potent inhibitors of angiogenesis. researchgate.netnih.gov For example, in a model where rat aortic explants are cultured in a collagen gel, the addition of a Gly-Arg-Gly-Asp-Ser (GRGDS) peptide to the culture medium caused a marked inhibition of the formation of new microvessels. researchgate.net In contrast, a control peptide lacking the RGD sequence had no effect.

The mechanism of this inhibition is understood to be the competitive binding of the RGD peptide to integrins on the surface of endothelial cells. This interference with the natural binding of endothelial cells to extracellular matrix proteins like fibronectin and vitronectin prevents the cell attachment, migration, and proliferation required for new blood vessel formation. This makes RGD-containing peptides like this compound valuable research tools for studying the mechanisms of angiogenesis and for developing potential anti-angiogenic therapies.

Embryonic Stem Cell Fate and Tumorigenic Potential Studies

The role of this compound in the context of embryonic stem cell (ESC) fate and tumorigenic potential is an area of emerging interest, largely inferred from the individual roles of the RGD motif and acetate metabolism. Direct studies on the compound as a whole in this specific context are not extensively documented in the available research.

Embryonic stem cells possess the unique properties of pluripotency and self-renewal. The decision to differentiate is governed by a complex interplay of signaling pathways and metabolic states. Interestingly, cellular metabolism, particularly the availability of acetate and its derivative acetyl-CoA, has been shown to be a critical regulator of ESC pluripotency. Pluripotent cells exhibit high rates of glycolysis, which contributes to the pool of acetyl-CoA necessary for maintaining histone acetylation, an epigenetic mark associated with an open chromatin state and pluripotency. A metabolic switch away from glycolysis and a decrease in acetyl-CoA levels are observed during the early stages of ESC differentiation. Supplementing cultures with acetate has been shown to delay this differentiation process.

The connection to tumorigenesis arises from the fact that undifferentiated ESCs can form tumors called teratomas upon transplantation. Furthermore, some cancer cells have been shown to utilize acetate from the tumor microenvironment to support their proliferation and evade the immune system, particularly under nutrient-stressed conditions. mdpi.com Given that this compound contains an acetate counter-ion, its application in ESC or cancer cell culture could potentially influence these metabolic pathways. However, it is crucial to note that the primary role of the RGD sequence is to mediate cell adhesion through integrin binding, and any metabolic effects of the acetate component would need to be investigated directly in the context of the entire compound.

Melanoma Cell Line Targeting and Internalization Assays

The targeting of melanoma cells with this compound is predicated on its ability to bind to specific integrins, such as αvβ3 and αvβ5, which play a crucial role in tumor progression, adhesion, and metastasis. nih.govrsc.org Researchers utilize various melanoma cell lines to investigate the specificity and efficacy of this targeting mechanism. Assays are designed to not only confirm binding to the cell surface but also to quantify the subsequent internalization of the peptide into the cytoplasm.

Internalization is a key process for drug delivery, as it allows a conjugated payload to reach intracellular targets. nih.gov Studies have shown that RGD-based peptides are indeed internalized by melanoma cells in a time-dependent manner. nih.gov For instance, experiments using fluorescein-labeled RGD peptides on SK-MEL-28 melanoma cells, which have high expression levels of αvβ3 and αvβ5 integrins, demonstrated a direct correlation between integrin expression and the extent of peptide uptake. rsc.org In contrast, cell lines with low or no expression of these target integrins show significantly reduced internalization, confirming the receptor-mediated pathway of uptake. rsc.org

These assays often involve incubating the melanoma cells with a labeled version of the Arg-Gly-Asp-Cys peptide and measuring the associated signal at various time points. The investigation of intracellular targets has revealed that once inside the melanoma cell, the RGD motif can interact with proteins like survivin and procaspases, potentially inducing anti-proliferative and pro-apoptotic effects independent of its initial anti-adhesive function at the cell surface. nih.gov

Table 1: Summary of Melanoma Cell Line Targeting and Internalization Studies

| Melanoma Cell Line | Peptide/Conjugate Studied | Key Findings | Reference |

|---|---|---|---|

| SK-MEL-28 | Fluorescein-labeled c(RGDfK) and RAFT-{c(RGDfK)}₄ | Internalization capacity correlated with high expression of αvβ3 and αvβ5 integrins. The tetrameric RGD peptide showed considerably higher internalization than the monomeric version. | rsc.org |

| B16/F1 | RGD-Lys-(Arg¹¹)CCMSH | The hybrid peptide demonstrated specific binding to melanocortin-1 (MC1) receptors and was internalized by the melanoma cells. | nih.govnih.gov |

| Generic Melanoma Cells | RGDS peptide | Demonstrated time-dependent internalization, exerting anti-proliferative and pro-apoptotic effects by interacting with intracellular targets like survivin. | nih.gov |

| M21 | Arg-Gly-Asp containing peptides | Showed that an Arg-Gly-Asp-directed receptor on these cells exists in a functional complex with the ganglioside GD2, which is involved in cell attachment. | nih.gov |

Ex Vivo and In Vivo Imaging Studies for Target Validation

To validate that this compound effectively targets tumors in a complex biological system, researchers employ ex vivo and in vivo imaging studies, typically using animal models bearing melanoma xenografts. nih.gov These studies are essential for confirming that the peptide not only binds to cancer cells in a petri dish but can also successfully navigate the bloodstream and accumulate at the tumor site in a living organism. nih.gov

For these experiments, the cysteine residue of the peptide is commonly conjugated with a radiolabel, such as Technetium-99m (⁹⁹ᵐTc) or Fluorine-18 (¹⁸F), to create a probe for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.govnih.govnih.gov

In vivo imaging involves administering the radiolabeled peptide to a melanoma-bearing mouse and capturing images at different time points. nih.gov Successful targeting is visualized as a high concentration of radioactivity at the tumor site compared to surrounding healthy tissues. nih.gov For example, SPECT/CT imaging of C57 mice with B16/F1 flank melanomas using ⁹⁹ᵐTc-RGD-Lys-(Arg¹¹)CCMSH clearly visualized the tumors 2 hours after injection. nih.govnih.gov Such studies confirm the peptide's ability to reach and bind to its target in a physiological setting.

Ex vivo analysis provides a more detailed and quantitative validation. After the in vivo imaging session, the animal is euthanized, and major organs and the tumor are dissected. The radioactivity in each tissue is measured using a gamma counter. This "cut and count" technique allows for the precise calculation of the percentage of the injected dose per gram of tissue (%ID/g). nih.gov High tumor-to-background ratios, such as high tumor-to-muscle or tumor-to-blood ratios, provide definitive evidence of target specificity. nih.gov Studies on B16/F1 melanoma-bearing mice have shown high tumor accumulation (14.83 ± 2.94 %ID/g at 2 hours post-injection) with rapid clearance from the blood, which is a desirable characteristic for a targeted imaging agent. nih.gov

Table 2: Summary of Ex Vivo and In Vivo Imaging Studies for Target Validation

| Animal Model | Imaging Probe | Imaging Modality | Key Findings for Target Validation | Reference |

|---|---|---|---|---|

| C57 mice with B16/F1 melanoma | ⁹⁹ᵐTc-RGD-Lys-(Arg¹¹)CCMSH | SPECT/CT | Flank melanoma tumors were clearly imaged at 2 hours post-injection. High tumor uptake (5.55 ± 1.15 %ID/g) was observed at 2 hours. | nih.govnih.gov |

| C57 mice with B16/F1 melanoma | ⁹⁹ᵐTc-RGD-Lys-(Arg¹¹)CCMSH | Biodistribution Studies (Ex vivo) | High tumor accumulation (14.83 ± 2.94 %ID/g at 2 hours) with rapid whole-body clearance, primarily through the urinary system. | nih.gov |

| Various (Human Patients) | ¹⁸F-labeled RGD peptides (e.g., [¹⁸F]FPPRGD2) | PET | Demonstrated effective detection of melanoma lesions with decent tumor-to-background contrast. Recommended imaging time is 40-60 minutes post-injection. | nih.gov |

Computational and Biophysical Methodologies in Arg Gly Asp Cys Acetate Research

De Novo Peptide Design and Molecular Modeling Approaches

De novo peptide design and molecular modeling represent powerful computational strategies to create novel peptide sequences with desired properties and to predict their three-dimensional structures. nih.govresearchgate.net These approaches are instrumental in the development of RGDC analogues with enhanced stability, receptor selectivity, and affinity.

De novo design begins from first principles, using computational algorithms to generate peptide sequences predicted to adopt a specific fold or to bind a particular target. nih.govbris.ac.uk This process often involves creating a library of potential sequences and then using scoring functions to rank them based on energetic favorability and structural compatibility with a target receptor. nih.govresearchgate.net For instance, computational methods can be used to design peptides that self-assemble into complex structures like fibrillar aggregates or hydrogels, a property relevant for tissue engineering scaffolds. nih.govnih.gov Nature-inspired computational design, which uses 3D structural information from natural templates, has proven effective in generating novel peptides that can outperform their natural counterparts. advancedsciencenews.com

Molecular modeling is frequently used to characterize the conformation of RGD-containing peptides. nih.gov By employing conformational searching algorithms and energy minimization, researchers can identify low-energy conformations of the peptide. nih.gov These models are often built using distance and angle constraints derived from experimental data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The goal is often to design peptides that are "pre-organized" in a conformation that is favorable for binding to their target receptor, which can thermodynamically enhance binding affinity. researchgate.net Computer-aided molecular design has become a cornerstone in bioengineering, leveraging advances in computing power and modeling toolkits to accurately model biomolecules. nih.gov

Table 1: Computational Design Strategies for Functional Peptides

| Design Approach | Objective | Key Computational Method | Example Application |

|---|---|---|---|

| De Novo Design | Generate novel self-associating peptides | Optimization-based sequence selection against a multimeric template. nih.gov | Creation of hydrogel-forming tripeptides. nih.gov |

| Nature-Template Based Design | Improve properties of natural peptides | Use of 3D structural information and physicochemical properties from a natural template. advancedsciencenews.com | Generation of antimicrobial peptides with enhanced action. advancedsciencenews.com |

| Molecular Modeling | Characterize low-energy conformations | Conformational searching algorithms and energy minimization, often combined with experimental restraints. nih.gov | Determining solution conformations of cyclic RGD pentapeptides to relate structure to activity. nih.gov |

| Pre-organization Design | Enhance binding affinity | Replica-exchange molecular dynamics to predict solution-state conformational populations. researchgate.netnih.gov | Designing cyclic RGD peptides with reduced conformational entropy for strong integrin binding. nih.gov |

Quantitative Prediction of Ligand-Receptor Binding Thermodynamics

Understanding and predicting the thermodynamics of how Arg-Gly-Asp-Cys acetate (B1210297) binds to its target receptors, primarily integrins, is a central goal of computational research. This involves quantifying the binding affinity, often expressed as an inhibition constant (IC₅₀) or dissociation constant (K_d), and elucidating the energetic driving forces of the interaction.

Computational methods play a key role in predicting these thermodynamic parameters. A crucial concept is "pre-organization," where a peptide is designed to have a low-energy conformation in solution that closely matches its bound conformation. researchgate.net This reduces the entropic penalty upon binding, leading to higher affinity. nih.gov Molecular simulations can estimate the reduction in conformational entropy, providing a quantitative measure of this effect. nih.gov For example, N-methylation in cyclic RGD peptides was estimated to provide about 0.5 kcal/mol of reduced conformational entropy, contributing to its strong binding affinity. nih.gov

The binding of RGD peptides to integrins can be understood through different models, including the "induced fit" model, where the binding conformation is induced by the receptor, and the "conformational selection" model, where the receptor selects a pre-existing favorable conformation from the peptide's ensemble. nih.gov Computational studies help dissect these mechanisms. nih.govnih.gov

While direct and precise computational prediction of binding free energies remains challenging, computational approaches are invaluable for understanding structure-affinity relationships. They can explain how factors such as flanking residues or the introduction of functional groups alter binding affinity. nih.gov For example, studies have shown that for linear RGD peptides, flanking residues significantly contribute to the binding affinity for αvβ3 integrin. nih.gov These computational insights are often validated against experimental data from techniques like cell-based ligand binding assays, which use radiolabeled ligands to determine IC₅₀ values. nih.gov

Advanced Spectroscopic and Microscopic Techniques for Structural Elucidation (e.g., NMR, TEM, AFM, XPS)

A variety of advanced analytical techniques are essential for the experimental characterization of Arg-Gly-Asp-Cys acetate, from its atomic-level structure in solution to its organization on material surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides in solution under near-physiological conditions. nih.govspringernature.com For RGDC, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-space proton-proton distance constraints, while coupling constants yield information about dihedral angles. nih.gov This information is then used to calculate an ensemble of structures that represent the peptide's conformational preferences in solution. nih.govnih.gov NMR studies have been critical in showing that RGD peptides are often flexible, existing as an equilibrium of multiple conformers, and that this flexibility can be key to their biological activity. nih.govnih.gov

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can also measure mechanical and adhesive properties at the nanoscale. mdpi.com In the context of RGDC, AFM is used to characterize surfaces functionalized with the peptide. It can provide topographical images of the peptide layer and can be used in force spectroscopy mode to probe the accessibility of the peptide on the surface by measuring interaction forces. mdpi.com This is important for understanding how the peptide is presented on a biomaterial surface, which directly impacts cell adhesion. mdpi.comacs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition and chemical state of the atoms within the top few nanometers of a material. umd.edu XPS is extensively used to confirm the successful covalent immobilization of RGDC onto various substrates, such as titanium or alumina. acs.orgscispace.com By analyzing the atomic concentrations of elements like carbon, nitrogen, oxygen, and sulfur (from the cysteine residue), researchers can verify the presence of the peptide. researchgate.netresearchgate.net High-resolution scans of specific elements, like the N 1s peak, can confirm the chemical environment of the peptide bonds. researchgate.net This data can also be used to calculate parameters like the thickness and surface coverage of the RGDC film. acs.org

Table 3: Application of Advanced Analytical Techniques to RGDC Research

| Technique | Information Obtained | Relevance to RGDC |

|---|---|---|

| NMR | 3D solution structure, conformational dynamics, molecular interactions. nih.govcreative-proteomics.com | Determines the ensemble of conformations in solution, crucial for understanding receptor binding. nih.govnih.gov |

| TEM | Nanoparticle size, shape, and morphology. nih.govyoutube.com | Characterizes RGDC-functionalized nanoparticles used in drug delivery and imaging. nih.gov |

| AFM | Surface topography, roughness, adhesion forces. mdpi.com | Assesses the surface presentation and accessibility of RGDC on biomaterials. mdpi.com |

| XPS | Elemental composition, chemical state, film thickness, surface coverage. acs.orgumd.edu | Confirms successful covalent attachment of RGDC to surfaces and quantifies the peptide layer. acs.orgscispace.com |

Q & A

Q. What is the molecular mechanism by which RGDC acetate inhibits platelet aggregation?

RGDC acetate mimics the RGD sequence in fibronectin, a critical cell adhesion motif that binds integrin receptors (e.g., αIIbβ3 on platelets). This competitive binding disrupts fibrinogen-integrin interactions, preventing platelet cross-linking and aggregation . Methodological guidance:

Q. How does the presence of cysteine in RGDC influence its binding stability compared to linear RGD peptides?

The cysteine residue enables disulfide bond formation, stabilizing the peptide’s tertiary structure. This enhances binding affinity to integrins compared to linear RGD sequences (e.g., RGDS), as confirmed by circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) studies . Methodological guidance:

Q. What assays are recommended to validate RGDC acetate’s specificity for integrin subtypes?

- Flow cytometry : Label RGDC with fluorescein isothiocyanate (FITC) and test binding to integrin-expressing cells (e.g., αvβ3 in endothelial cells vs. αIIbβ3 in platelets) .

- Competitive ELISA : Pre-incubate integrin-coated plates with RGDC acetate and quantify residual binding using anti-integrin antibodies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of RGDC acetate across studies?

Discrepancies often arise from:

- Variability in integrin glycosylation states (affects ligand recognition) .

- Buffer conditions (e.g., divalent cations like Mg<sup>2+</sup> enhance αvβ3 binding but inhibit α5β1) .

Methodological guidance: - Standardize integrin purification protocols (e.g., use HEK293 cells with uniform glycosylation profiles).

- Report buffer composition (Ca<sup>2+</sup>/Mg<sup>2+</sup> concentrations) in SPR or isothermal titration calorimetry (ITC) experiments .

Q. What experimental designs optimize RGDC acetate’s use in studying cell adhesion dynamics under shear stress?

- Microfluidic assays : Coat channels with RGDC acetate and perfuse cells at physiological shear rates (e.g., 1–10 dyn/cm<sup>2</sup> for endothelial cells).

- Atomic force microscopy (AFM) : Functionalize AFM tips with RGDC acetate to measure single-molecule binding forces to integrins .

Data interpretation: Normalize adhesion strength to integrin density (quantified via qPCR or Western blot) .

Q. How can RGDC acetate be modified to improve selectivity for pathological integrins (e.g., αvβ3 in cancer metastasis)?

- Cyclization : Introduce a cysteine residue (e.g., c(RGDC)) to enhance conformational rigidity and αvβ3 specificity .

- PEGylation : Attach polyethylene glycol (PEG) chains to reduce renal clearance in in vivo models .

Validation: Compare tumor homing efficiency in xenograft models using radiolabeled (e.g., <sup>99m</sup>Tc) RGDC derivatives .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.